molecular formula C12H23NO B1194245 n-Octanoylpyrrolidine CAS No. 20299-80-3

n-Octanoylpyrrolidine

Cat. No.: B1194245
CAS No.: 20299-80-3
M. Wt: 197.32 g/mol
InChI Key: KXCCVGMZOHLZIW-UHFFFAOYSA-N
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Description

N-Octanoylpyrrolidine (CAS: 20299-80-3) is a pyrrolidine derivative with an octanoyl group attached to the nitrogen atom. Its structure combines the cyclic amine pyrrolidine with a hydrophobic eight-carbon chain, making it effective in solvent extraction processes. A key application is in environmental chemistry for extracting phenolic compounds from wastewater. Studies demonstrate that this compound in kerosene achieves high phenol extraction efficiency via intermolecular hydrogen bonding between the amide group of this compound and the hydroxyl group of phenol, forming a 1:1 complex (C₆H₅OH·OPOD) . The extraction distribution ratio depends on extractant concentration, phenol concentration, acidity, and temperature, with optimal performance under neutral to slightly acidic conditions .

Properties

CAS No.

20299-80-3

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-pyrrolidin-1-yloctan-1-one

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-13/h2-11H2,1H3

InChI Key

KXCCVGMZOHLZIW-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)N1CCCC1

Canonical SMILES

CCCCCCCC(=O)N1CCCC1

Other CAS No.

20299-80-3

Synonyms

N-octanoylpyrrolidine
OPOD cpd

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Extraction Efficiency Under Comparable Conditions

Extractant Phenol Recovery (%) Detection Limit (µg/L) Operational pH Range
This compound/Kerosene 92–98 0.5 3–7
[BMIM][PF₆] (Ionic Liquid) 95–99 0.01 2–10
Activated Carbon 85–90 1.0 2–8

Activated Carbon

Activated carbon is cost-effective but less efficient for low-concentration phenol removal (<1 ppm). This compound outperforms activated carbon in recovery rates (92–98% vs. 85–90%) and reusability .

Thermodynamic and Mechanistic Differences

This compound relies on hydrogen bonding and hydrophobic interactions, with an exothermic enthalpy change (ΔH = −15.2 kJ/mol), favoring low-temperature extraction. Ionic liquids, however, often involve π-π interactions and electrostatic forces, with extraction efficiency less temperature-dependent .

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